Acetic acid;formaldehyde;2,4,6-trinitrophenol
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Overview
Description
Acetic acid; formaldehyde; 2,4,6-trinitrophenol: is a compound that combines three distinct chemicals, each with unique properties and applications Acetic acid is a simple carboxylic acid known for its use in vinegar and various industrial processes Formaldehyde is the simplest aldehyde, widely used in chemical manufacturing and as a preservative
Preparation Methods
Acetic Acid
Acetic acid is industrially produced through the carbonylation of methanol. This process involves three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to produce acetyl iodide.
- Acetyl iodide is hydrolyzed to form acetic acid .
Formaldehyde
Formaldehyde is primarily produced by the oxidation of methanol. This can be achieved through two main methods:
- Oxidation-dehydrogenation using a silver catalyst.
- The FORMOX process, which uses metal oxide catalysts to directly oxidize methanol .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Chemical Reactions Analysis
Acetic Acid
Acetic acid undergoes typical carboxylic acid reactions, including:
Neutralization: Reacts with bases to form acetate salts and water.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to ethanol using strong reducing agents.
Formaldehyde
Formaldehyde participates in various reactions, such as:
Polymerization: Forms polymers like paraformaldehyde.
Condensation: Reacts with ammonia to form hexamethylenetetramine.
Oxidation: Can be oxidized to formic acid.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds:
Reduction: Can be reduced to form picramic acid.
Nitration: Further nitration can occur under specific conditions.
Explosive Decomposition: Decomposes explosively under shock or heat.
Scientific Research Applications
Acetic Acid
Acetic acid is used in:
Chemical Synthesis: As a reagent in the production of various chemicals.
Food Industry: As a preservative and flavoring agent.
Biological Research: As a solvent and pH regulator.
Formaldehyde
Formaldehyde is utilized in:
Medical Research: As a tissue fixative and disinfectant.
Industrial Applications: In the production of resins and plastics.
Energy Storage: As a potential hydrogen carrier.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Historically used in military and industrial explosives.
Dye Manufacturing: As a precursor for various dyes.
Chemical Analysis: As a reagent in analytical chemistry.
Mechanism of Action
Acetic Acid
Acetic acid exerts its effects through:
Acid-Base Reactions: Alters pH and participates in buffering systems.
Metabolic Pathways: Involved in the Krebs cycle as acetyl-CoA.
Formaldehyde
Formaldehyde acts by:
Protein Cross-Linking: Forms cross-links between proteins, stabilizing tissue structures.
Antimicrobial Activity: Disrupts microbial cell walls and metabolic processes.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol’s mechanism includes:
Oxidative Stress: Generates reactive oxygen species, leading to cellular damage.
Explosive Decomposition: Rapidly decomposes to release gases and heat.
Comparison with Similar Compounds
Acetic Acid
Similar compounds include:
Formic Acid: A simpler carboxylic acid with stronger acidity.
Propionic Acid: A slightly larger carboxylic acid with similar properties.
Formaldehyde
Acetaldehyde: An aldehyde with one additional carbon atom.
Acetone: A ketone with similar reactivity but different functional group.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: A less nitrated analog with similar properties.
Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and reactivity.
This detailed article provides a comprehensive overview of the compound “Acetic acid; formaldehyde; 2,4,6-trinitrophenol,” covering its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds
Properties
CAS No. |
37330-50-0 |
---|---|
Molecular Formula |
C9H9N3O10 |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
acetic acid;formaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H4O2.CH2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2(3)4;1-2/h1-2,10H;1H3,(H,3,4);1H2 |
InChI Key |
VADAFWNOUZIFHY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
37330-50-0 | |
Synonyms |
Bouin's fluid Bouin's solution |
Origin of Product |
United States |
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